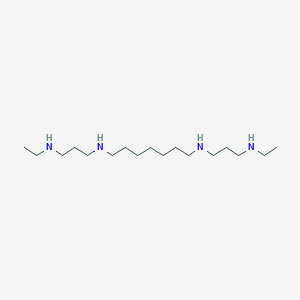

N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

二苯基铍,通常称为 BEPH,是一种有机金属化合物,其特征在于一个铍原子与两个苯基键合。 该化合物属于更广泛的铍有机金属化合物类别,这些化合物以其缺电子性质和独特的反应活性而闻名 .

准备方法

合成路线和反应条件

二苯基铍的合成通常涉及在醚溶剂中用苯基锂与氯化铍反应。该反应如下进行:

BeCl2+2PhLi→BePh2+2LiCl

在此反应中,氯化铍与苯基锂反应生成二苯基铍和氯化锂作为副产物 {_svg_2}.

工业生产方法

由于二苯基铍的专用应用以及处理铍化合物带来的挑战,二苯基铍的工业生产并未得到广泛报道。 实验室合成方法可以通过适当的安全措施扩大规模,以生产更大数量的二苯基铍 .

化学反应分析

反应类型

二苯基铍会发生几种类型的化学反应,包括:

氧化: 与氧气反应生成氧化铍和联苯。

取代: 可以与各种亲核试剂发生取代反应,取代一个或两个苯基。

配位: 与醚和胺等配体形成络合物.

常用试剂和条件

与二苯基铍反应中常用的试剂包括氧气、卤素和胺和膦等亲核试剂。 反应通常在惰性气氛下进行,以防止不必要的氧化 .

主要产物

科学研究应用

Antineoplastic Therapy

N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine has shown promise when used in conjunction with various cytotoxic agents:

- Combination with Vinca Alkaloids : Studies indicate that when combined with vinblastine, this compound exhibits a synergistic effect against certain neoplastic diseases. This synergy allows for lower dosages of both agents, potentially reducing side effects while maintaining efficacy .

- Use with Platinum Coordination Complexes : The compound has been effective when administered alongside cisplatin for treating ovarian carcinoma and testicular teratoma .

- Antimetabolite Synergy : In conjunction with antimetabolites like AraC, it has demonstrated effectiveness in treating leukemia .

Preclinical Studies

Preclinical studies have evaluated the efficacy of this compound across various cancer models:

- L1210 Leukemia Model : In vivo studies using L1210 leukemia cells showed significant tumor suppression when treated with this compound combined with vinblastine .

- HeLa Cell Studies : In vitro studies on HeLa cells revealed dose-dependent responses, highlighting the compound's potential to enhance the effects of existing chemotherapeutic agents .

Safety and Toxicity Profile

While this compound has shown promising results, safety evaluations indicate potential adverse effects. Notable toxicities associated with polyamine analogues include gastrointestinal disturbances and neurological effects when administered systemically . Therefore, careful consideration of dosing and administration routes is essential.

作用机制

二苯基铍的作用机制涉及其充当路易斯酸的能力,从供体分子接受电子对。这种性质使其能够与各种配体形成络合物,并参与一系列化学反应。 涉及的分子靶标和途径包括与含氧、氮和磷的配体的配位 .

相似化合物的比较

类似化合物

二甲基铍 (BeMe2): 结构相似,但具有甲基而不是苯基。

铍茂: 具有环戊二烯基配体的铍化合物。

氯化铍 (BeCl2): 许多铍化合物的先驱,包括二苯基铍.

独特性

二苯基铍的独特性在于其苯基,它们与其他铍化合物相比提供了独特的反应活性。 它能够与各种配体形成稳定的络合物,并且其缺电子性质使其成为有机金属化学中宝贵的试剂 .

生物活性

N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine is a compound of significant interest in the field of medicinal chemistry, particularly due to its structural similarity to naturally occurring polyamines. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structure and Properties

This compound is a symmetrical polyamine analogue characterized by two ethylamino propyl groups attached to a heptanediamine backbone. Its molecular formula is C₁₃H₃₁N₃, and it has been studied for its ability to mimic the functions of natural polyamines, which are crucial in cellular growth and differentiation.

The biological activity of this compound is primarily linked to its interaction with cellular polyamine transport systems. Research indicates that this compound can be effectively transported into mammalian cells via the polyamine transport system, similar to natural polyamines like spermine and spermidine .

Inhibition of Polyamine Biosynthesis

Studies have shown that this compound can downregulate key enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMet-DC). This downregulation leads to reduced levels of endogenous polyamines, which can result in cytostatic or cytotoxic effects depending on the cell type .

Antitumor Activity

This compound has demonstrated promising antitumor activity in various cancer cell lines. For instance, it has been shown to inhibit the growth of non-small cell lung cancer cells (A549) significantly. The compound induces apoptosis through mechanisms involving increased polyamine catabolism and depletion of intracellular polyamine pools .

Table 1: Antitumor Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Induction of apoptosis |

| MCF7 | 15 | Downregulation of ODC |

| DU145 | 12 | Polyamine pool depletion |

Antiparasitic Effects

Beyond its antitumor properties, this compound has also shown efficacy against certain parasitic infections. It has been reported to inhibit the growth of Cryptosporidium parvum, suggesting potential applications in treating parasitic diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Case Study 1 : In an in vivo model using A549 xenografts, treatment with this compound led to significant tumor regression and prolonged survival compared to control groups. The study noted a marked increase in SSAT (spermidine/spermine N1-acetyltransferase) activity, which is associated with enhanced polyamine degradation .

- Case Study 2 : A study investigating the effects on breast cancer cells indicated that this compound could activate apoptotic pathways through upregulation of c-Jun and c-Fos proteins, which are critical mediators in cell death signaling pathways .

属性

CAS 编号 |

132004-62-7 |

|---|---|

分子式 |

C17H40N4 |

分子量 |

300.5 g/mol |

IUPAC 名称 |

N,N'-bis[3-(ethylamino)propyl]heptane-1,7-diamine |

InChI |

InChI=1S/C17H40N4/c1-3-18-14-10-16-20-12-8-6-5-7-9-13-21-17-11-15-19-4-2/h18-21H,3-17H2,1-2H3 |

InChI 键 |

WIOJAQYPAPCEMC-UHFFFAOYSA-N |

SMILES |

CCNCCCNCCCCCCCNCCCNCC |

规范 SMILES |

CCNCCCNCCCCCCCNCCCNCC |

Key on ui other cas no. |

134716-19-1 132004-62-7 |

同义词 |

3-BEPH BEPH-3 N,N'-bis(3-(ethylamino)propyl)-1,7-heptanediamine |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。